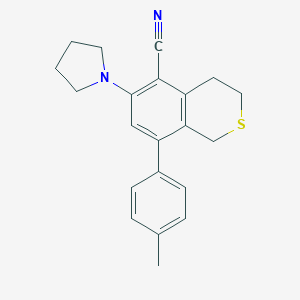![molecular formula C9H9ClN4O2S B246506 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246506.png)
6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that belongs to the pyrazolopyrimidine family. It has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its antitumor and antiviral effects by inhibiting the activity of certain enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. The compound has also been found to inhibit the activity of certain enzymes involved in angiogenesis, which is the process of new blood vessel formation. Furthermore, it has been found to induce apoptosis in cancer cells and inhibit the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its potent antitumor and antiviral properties. This makes it a promising candidate for the development of new drugs for the treatment of cancer and viral infections. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential application in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, the development of new synthesis methods for this compound could lead to the discovery of more potent analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 5-chloro-2-nitrobenzoic acid with thionyl chloride to produce 5-chloro-2-nitrobenzoyl chloride. The second step involves the reaction of 5-chloro-2-nitrobenzoyl chloride with 2-amino-4-methylpyridine to produce 5-chloro-2-nitro-N-(4-methyl-2-pyridyl)benzamide. The third step involves the reduction of the nitro group to an amino group using iron powder in acetic acid. The fourth step involves the reaction of the resulting amine with methylthioacetic acid to produce 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
Applications De Recherche Scientifique
6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied extensively for its potential application in medicinal chemistry and pharmacology. It has been found to possess anti-inflammatory, antitumor, and antiviral properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been found to inhibit the replication of the hepatitis C virus.
Propriétés
Formule moléculaire |
C9H9ClN4O2S |
|---|---|
Poids moléculaire |
272.71 g/mol |
Nom IUPAC |
6-chloro-5-methyl-2-methylsulfanyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C9H9ClN4O2S/c1-3-5(10)9(16)14-7(12-3)4(6(11)15)8(13-14)17-2/h13H,1-2H3,(H2,11,15) |
Clé InChI |
BMIZTUISWHGVFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)SC)C(=O)N)Cl |
SMILES canonique |
CC1=C(C(=O)N2C(=N1)C(=C(N2)SC)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



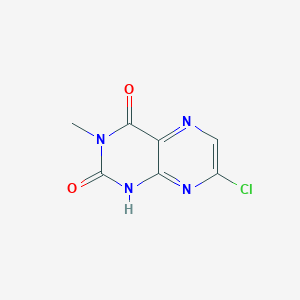
![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
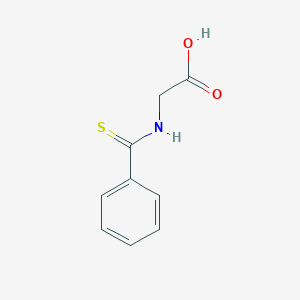
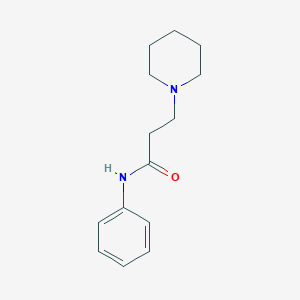
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)

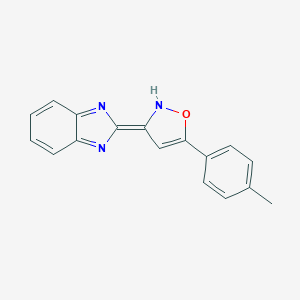
![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)
